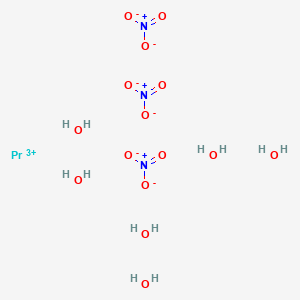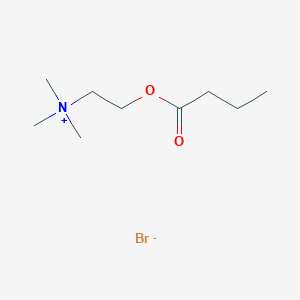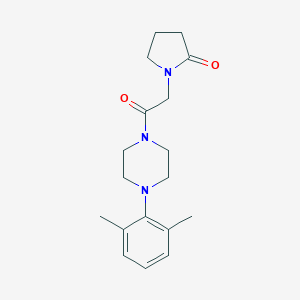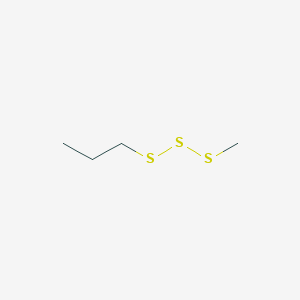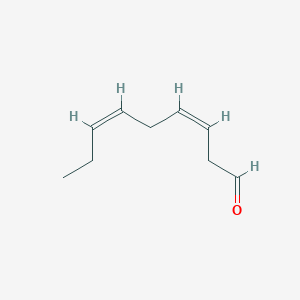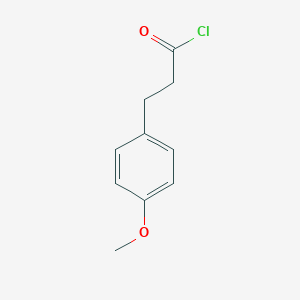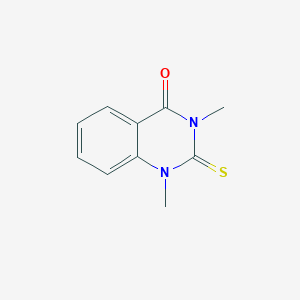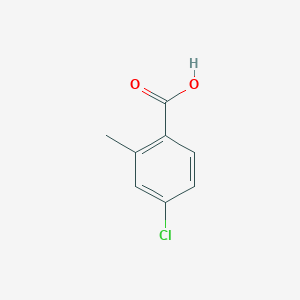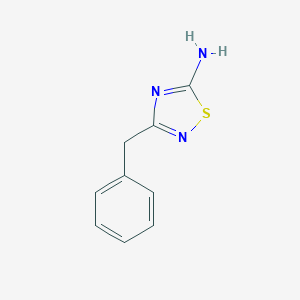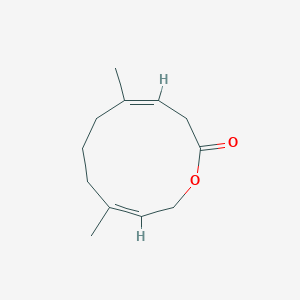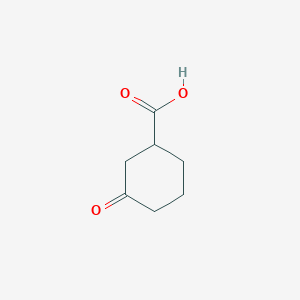![molecular formula C15H21NO2 B106751 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 16771-89-4](/img/structure/B106751.png)
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as SR-8, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a spirocyclic compound that belongs to the class of azaspiro compounds. The unique structure of SR-8 makes it an interesting compound to study for its biological and physiological effects.
Wirkmechanismus
The mechanism of action of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with sigma-1 receptors. It has been shown to modulate the activity of these receptors, leading to various physiological effects. 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have analgesic, anxiolytic, and antidepressant-like effects in animal models, which are mediated through its interaction with sigma-1 receptors.
Biochemische Und Physiologische Effekte
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in various physiological processes such as mood regulation, pain perception, and memory. 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane for lab experiments is its high affinity for sigma-1 receptors, which makes it a potential candidate for the development of drugs that target these receptors. Additionally, the synthesis of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane is reproducible and can be performed on a large scale, making it a reliable compound for research. However, one of the limitations of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane. One potential direction is to further investigate its interaction with sigma-1 receptors and its potential applications in drug discovery. Another direction is to study its potential neuroprotective effects and its applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of new synthetic methods for 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane may lead to the discovery of new analogs with improved properties.
In conclusion, 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane is a unique spirocyclic compound that has gained significant attention in scientific research for its potential applications in various fields. Its high affinity for sigma-1 receptors and its potential neuroprotective effects make it a promising compound for drug discovery and the treatment of neurodegenerative diseases. Further research on 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane may lead to the discovery of new analogs with improved properties and potential applications in various fields.
Synthesemethoden
The synthesis of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 2-phenylethylamine with glyoxal in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium borohydride to obtain 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane in high yield. This method has been optimized and is reproducible, making it a reliable method for the synthesis of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane.
Wissenschaftliche Forschungsanwendungen
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, memory, and mood regulation. This makes 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane a potential candidate for the development of drugs that target sigma-1 receptors.
Eigenschaften
CAS-Nummer |
16771-89-4 |
|---|---|
Produktname |
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
8-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H21NO2/c1-2-4-14(5-3-1)6-9-16-10-7-15(8-11-16)17-12-13-18-15/h1-5H,6-13H2 |
InChI-Schlüssel |
MSJXHJSJKPGTSI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12OCCO2)CCC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCC12OCCO2)CCC3=CC=CC=C3 |
Löslichkeit |
29.2 [ug/mL] |
Synonyme |
8-PHENETHYL-1,4-DIOXA-8-AZA-SPIRO[4.5]DECANE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




